N-[(3-bromophenyl)methyl]quinoline-6-carboxamide
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Overview
Description
N-[(3-bromophenyl)methyl]quinoline-6-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromophenyl group and a carboxamide moiety in this compound enhances its potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]quinoline-6-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner–Von Miller, or Friedländer synthesis.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki–Miyaura coupling reaction.
Formation of the Carboxamide Moiety: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]quinoline-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, palladium catalysts, and bases such as potassium carbonate
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
N-[(3-bromophenyl)methyl]quinoline-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, anticancer, and anti-inflammatory agent
Biological Studies: It is used in studies to understand the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways involving quinoline derivatives.
Industrial Applications: It is used in the development of materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors, resulting in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and diverse biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Uniqueness
N-[(3-bromophenyl)methyl]quinoline-6-carboxamide is unique due to the presence of the bromophenyl group and the carboxamide moiety, which confer distinct chemical and biological properties. These functional groups enhance its potential for specific applications in medicinal chemistry and chemical biology .
Properties
Molecular Formula |
C17H13BrN2O |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]quinoline-6-carboxamide |
InChI |
InChI=1S/C17H13BrN2O/c18-15-5-1-3-12(9-15)11-20-17(21)14-6-7-16-13(10-14)4-2-8-19-16/h1-10H,11H2,(H,20,21) |
InChI Key |
HUOUMZLQTFUNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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